molecular formula C18H22N4O2S2 B2598552 N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide CAS No. 604747-34-4

N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

Cat. No.: B2598552
CAS No.: 604747-34-4
M. Wt: 390.52
InChI Key: DDVIFBNVPIMGHX-UHFFFAOYSA-N
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Description

N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure

Scientific Research Applications

N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

While the specific mechanism of action for this compound is not provided, similar compounds have been evaluated for their urease inhibitor activities . These compounds could interact well with the active site of the urease enzyme .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide typically involves multiple steps. One common method includes the reaction of cyclohexanecarboxylic acid with thionyl chloride to form cyclohexanecarbonyl chloride. This intermediate is then reacted with 2-amino-5-mercapto-1,3,4-thiadiazole in the presence of a base such as triethylamine to form the desired thiadiazole derivative. The final step involves the reaction of this intermediate with benzylamine to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The benzylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Oxidized thiadiazole derivatives.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Substituted benzylamino derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-Benzylaminoethanol: A simpler compound with a similar benzylamino group.

    N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: Another thiadiazole derivative with different substituents.

Uniqueness

N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclohexanecarboxamide moiety, combined with the thiadiazole ring and benzylamino group, makes it a versatile compound for various applications.

Properties

IUPAC Name

N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S2/c23-15(19-11-13-7-3-1-4-8-13)12-25-18-22-21-17(26-18)20-16(24)14-9-5-2-6-10-14/h1,3-4,7-8,14H,2,5-6,9-12H2,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVIFBNVPIMGHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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